3-丙基己酸

描述

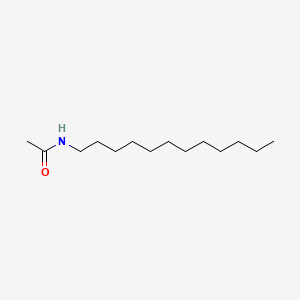

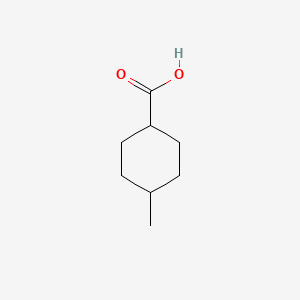

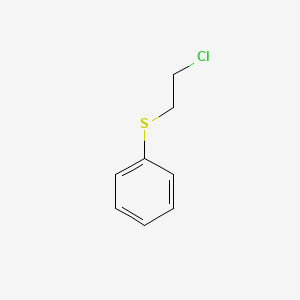

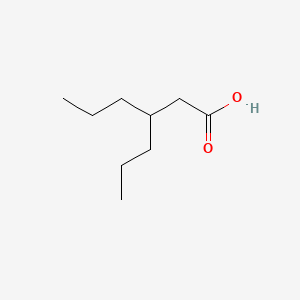

3-Propylhexanoic acid, also known by its IUPAC name 3-propylhexanoic acid, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 3-Propylhexanoic acid involves several steps and conditions. Some of the methods include heating with thionyl chloride, phosphorus trichloride, and chloroform . It’s important to note that these methods require specific conditions and should be carried out in a controlled environment .Molecular Structure Analysis

The molecular structure of 3-Propylhexanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3, (H,10,11) .Physical and Chemical Properties Analysis

3-Propylhexanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 129.7±6.9 °C . It has 2 H-bond acceptors, 1 H-bond donor, and 6 freely rotating bonds .科学研究应用

酯化和溶剂应用

酯化过程:该化合物已被研究用于酯化过程。例如,在研究离子液体[BMIm][HSO4]作为酯化的双重催化剂-溶剂时,己酸(3-丙基己酸的近似变体)与正丁醇一起使用。这项研究突显了在工业酯化过程中使用类似化合物的潜力 (Zeng et al., 2020)。

溶剂应用:在从细菌合成聚羟基烷酸时,类似4-羟基己酸的化合物被用作碳源。这表明类似3-丙基己酸的化合物在类似溶剂应用中的潜力 (Valentin et al., 2004)。

催化和合成作用

合成中的催化剂:研究表明,类似3-丙基己酸的化合物可以在化学反应中起催化剂作用。例如,在喹啉的合成中,使用了可能与3-丙基己酸在结构上相关的3-巯基丙基硅烷作为催化剂 (Niknam et al., 2009)。

在氨基酸合成中的作用:该化合物已在氨基酸合成中进行了探索。例如,对映纯的3-氨基-4-羟基己酸是从L-天冬氨酸和L-谷氨酸合成的,突显了3-丙基己酸在类似合成中的潜在作用 (Andrés等,2003)。

材料科学与工程

- 聚合物和纳米复合材料开发:3-丙基己酸可以促进聚合物和纳米复合材料的开发。例如,3-(4-羟基苯基)丙酸被用作PBS生物纳米复合材料中的有机改性剂,表明类似3-丙基己酸的化合物可以在这种背景下使用 (Totaro et al., 2017)。

- 大规模聚合物生产:在一项关于聚羟基烷酸大规模生产的研究中,使用了与3-丙基己酸相似的3-羟基己酸。这项研究表明在工业聚合物生产中的潜在应用 (Chen et al., 2001)。

其他应用

在苯环化反应中的应用:类似3-丙基己酸的化合物在苯环化反应中有潜在用途,这对于合成多取代芳香化合物至关重要。这一应用是由对苯环化过程中类似化合物的研究所暗示的 (Serra et al., 2007)。

医疗保健监测系统:与3-丙基己酸相关的化合物,如3-羟基-3-甲基己酸,已被用于腋下气味监测系统,表明潜在的生物医学应用 (Hirano et al., 2018)。

安全和危害

3-Propylhexanoic acid is classified as a dangerous substance. It has hazard statements H315-H318-H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

3-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(6-4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVHHCWUCZFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179797 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25110-61-6 | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-propylhexanoic acid in the synthesis of benzothiazine derivatives?

A: In the research paper titled "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates" [], 3-propylhexanoic acid is used as a starting material to synthesize its corresponding amino acid, 2-amino-3-propylhexanoic acid. This non-proteinogenic amino acid is then coupled with benzothiazine derivatives. [] This suggests that 3-propylhexanoic acid itself doesn't directly interact with the benzothiazine core, but rather serves as a building block for introducing structural diversity in the form of amino acid conjugates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。